molecular formula C30H28 B1595811 Tetra-p-tolylethene CAS No. 5831-43-6

Tetra-p-tolylethene

Cat. No.: B1595811
CAS No.: 5831-43-6
M. Wt: 388.5 g/mol
InChI Key: KNBCWMJBIJTDTC-UHFFFAOYSA-N
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Description

Tetra-p-tolylethene is an organic compound characterized by its unique structure, which includes four p-tolyl groups attached to an ethene backbone. This compound is known for its applications in various fields, including materials science and chemical research, due to its distinctive properties and reactivity.

Mechanism of Action

Target of Action

Tetra-p-tolylethene, also known as 1,1,2,2-tetra-p-tolylethene , is primarily used in the detection of silver ions (Ag+) in the environment . The primary target of this compound is the silver ion, which is a common pollutant in the environment and can cause various health problems at high concentrations .

Mode of Action

This compound interacts with its target, the silver ion, through a strong chelating effect . This interaction leads to the formation of aggregates . An aggregation-induced emission (AIE) chromophore, tetraphenylethane (TPE), attached to a benzimidazole group (tetra-benzimidazole, TBI–TPE), is synthesized and utilized to detect Ag+ in the environment . After adding Ag+ into a TBI–TPE solution, strong yellow fluorescence signals were observed .

Pharmacokinetics

Its use as a fluorescent probe for detecting silver ions suggests that its bioavailability may be influenced by the presence of these ions in the environment .

Result of Action

The primary result of this compound’s action is the detection of silver ions in the environment . The compound’s interaction with silver ions results in the formation of aggregates and the emission of strong yellow fluorescence signals . This allows for the easy and efficient detection of silver ions, which is important for monitoring environmental pollution and assessing potential health risks .

Action Environment

The action of this compound is influenced by environmental factors, particularly the presence of silver ions . The compound’s ability to detect these ions suggests that its action, efficacy, and stability may be affected by the level of silver ion pollution in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetra-p-tolylethene can be synthesized through a multi-step process. One common method involves the McMurry coupling reaction, where 4,4’-dimethylbenzophenone is used as a starting material. The reaction is typically carried out in the presence of a titanium chloride and zinc powder in a tetrahydrofuran solvent under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the McMurry coupling reaction remains a fundamental approach in laboratory settings. Scaling up this process for industrial production would require optimization of reaction conditions to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Tetra-p-tolylethene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the p-tolyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Tetra-p-tolylethene has found applications in various scientific research fields:

Comparison with Similar Compounds

    Tetraphenylethene: Similar in structure but with phenyl groups instead of p-tolyl groups.

    Tetraphenylethane: A related compound with a similar backbone but different functional groups.

Uniqueness: Tetra-p-tolylethene is unique due to the presence of p-tolyl groups, which impart distinct electronic and steric properties compared to its analogs. These properties influence its reactivity and applications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

1-methyl-4-[1,2,2-tris(4-methylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26)30(27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBCWMJBIJTDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207042
Record name Tetra-p-tolylethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5831-43-6
Record name Tetra-p-tolylethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetra-p-tolylethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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